1-(Tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid

Description

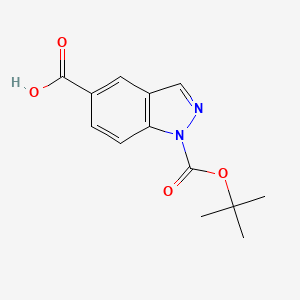

1-(Tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a carboxylic acid moiety at the 5-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, due to its dual functionality: the Boc group enhances solubility and stability during reactions, while the carboxylic acid enables further derivatization (e.g., amidation, esterification) .

Synthesis: The Boc-protected indazole scaffold is typically synthesized via alkylation or coordination chemistry. For example, describes a related compound, 1-(carboxymethyl)-1H-indazole-5-carboxylic acid (H2IDA), synthesized from methyl 2-bromoacetate and 1H-indazole-5-carboxylate under basic conditions .

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-10-5-4-8(11(16)17)6-9(10)7-14-15/h4-7H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQRJONGMRONKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C(=O)O)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Related compounds have been shown to interact with enzymes such as indoleamine-2,3-dioxygenase 1 (ido1) and dna polymerase gamma. These enzymes play crucial roles in various biological processes, including immune response and DNA replication, respectively.

Mode of Action

It’s known that the tert-butoxycarbonyl (boc) group is commonly used in organic synthesis for the protection of amino groups. This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol.

Biochemical Pathways

The deprotection of the boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, has been reported. This process involves the use of oxalyl chloride in methanol and takes place under room temperature conditions.

Pharmacokinetics

The boc group is known to be stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis, which could potentially influence the compound’s bioavailability.

Result of Action

The removal of the boc group has been applied to a hybrid, medicinally active compound fc1, which is a novel dual inhibitor of ido1 and dna pol gamma.

Action Environment

The action environment of 1-(Tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid can be influenced by various factors. For instance, the deprotection of the Boc group takes place under room temperature conditions. . These properties could potentially influence the compound’s action, efficacy, and stability.

Biological Activity

1-(Tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid (CAS No. 885954-14-3) is a compound of significant interest in medicinal chemistry and biological research due to its structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features an indazole ring system, which is known for its diverse biological activities. The tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indazole structure allows for the formation of hydrogen bonds and potential covalent interactions with proteins, which can lead to modulation of enzyme activities.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit various enzymes by binding to their active sites or allosteric sites, altering their functionality.

- Protein Interactions: It can interact with proteins involved in signaling pathways, potentially affecting cellular responses.

Anticancer Activity

Recent studies have indicated that indazole derivatives exhibit anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation in vitro.

Case Study:

A study evaluated the cytotoxic effects of indazole derivatives on human cancer cell lines, demonstrating that these compounds induce apoptosis through the activation of caspase pathways. The findings suggest that modifications in the indazole structure can enhance anticancer activity .

Anti-inflammatory Effects

Indazole derivatives have also been explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

Research Findings:

In a model of acute inflammation, administration of an indazole derivative significantly reduced edema and inflammatory cell infiltration, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis of Biological Activity

To better understand the activity of this compound, a comparison with other indazole derivatives is essential.

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Moderate | Enzyme inhibition, protein interaction |

| 1-Methyl-5-bromo-1H-indazole | High | Low | Apoptosis induction |

| Indazole-3-carboxylic acid | Low | Moderate | Cytokine inhibition |

Scientific Research Applications

Synthetic Applications

1-(Tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid serves as an important intermediate in the synthesis of various biologically active compounds. It is often utilized in:

- Drug Development : The compound is pivotal in synthesizing other indazole derivatives that exhibit pharmacological properties.

- Cross-Coupling Reactions : Utilized in Suzuki cross-coupling reactions to form complex organic structures, enhancing the diversity of synthesized compounds .

Table 1: Synthetic Pathways Involving this compound

| Reaction Type | Conditions | Yield |

|---|---|---|

| Suzuki Coupling | In presence of boronic acids | High yield |

| Hydrogenation | Using palladium catalysts | Up to 100% |

| Esterification | With alcohols under acidic conditions | Variable |

Biological Activities

The biological significance of this compound emerges from its interactions with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can be crucial for developing treatments for metabolic disorders.

- Receptor Modulation : It can modulate receptor activity, influencing downstream signaling pathways that are vital for cellular functions.

Table 2: Biological Activities and Mechanisms

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Enzyme Inhibition | Binds to active sites of enzymes | |

| Anticancer Properties | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Studies

Several studies highlight the applications and effectiveness of this compound:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit tumor growth by inducing apoptosis in various cancer cell lines. These findings suggest its potential as a lead compound in anticancer drug development .

- Enzyme Targeting : A study demonstrated that the compound effectively inhibits specific enzymes linked to metabolic diseases, showcasing its utility in designing therapeutics for conditions like diabetes and obesity .

- Cross-Coupling Synthesis : The compound has been successfully employed in cross-coupling reactions to synthesize novel indazole derivatives, expanding the library of compounds available for biological testing .

Comparison with Similar Compounds

The Boc-protected indazole derivative is compared below with structurally or functionally related compounds, focusing on molecular properties, reactivity, and applications.

Indazole Derivatives with Carboxylic Acid Substituents

Key Findings :

- Positional Isomerism : The position of the carboxylic acid (C3 vs. C5) significantly impacts coordination chemistry. For instance, 1-methyl-1H-indazole-5-carboxylic acid (H2IDA) forms zirconium-based coordination polymers (Zr-IDA) with applications in catalysis, whereas C3-substituted analogs are less explored .

- Protection Strategy: Boc protection (vs. methyl) improves solubility in nonpolar solvents and prevents undesired side reactions during multi-step syntheses .

Boc-Protected Heterocyclic Carboxylic Acids

Key Findings :

- Reactivity : Indazole derivatives exhibit higher aromatic stability compared to pyrrolidine or piperidine analogs, making them preferable for high-temperature reactions.

- Functional Diversity : Triazole-containing Boc-protected compounds (e.g., from ) are tailored for bioconjugation due to their compatibility with azide-alkyne cycloaddition .

Key Findings :

- Catalytic Efficiency : Copper-based catalysts (e.g., CuCl₂ in ) enable high yields in pyrrole syntheses but suffer from metal leaching in benzimidazole systems .

- Steric Effects : Boc-protected indazoles require precise reaction control to avoid over-alkylation, unlike less hindered pyrrole derivatives .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(Tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the indazole nitrogen. A common approach involves reacting 1H-indazole-5-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP (4-dimethylaminopyridine) or sodium acetate in a polar aprotic solvent (e.g., THF or DCM). Reflux conditions (e.g., 40–60°C for 6–12 hours) are critical for optimal Boc group installation. Post-reaction, purification via acid-base extraction or column chromatography is recommended .

- Key Data :

| Reaction Component | Role | Example Conditions |

|---|---|---|

| Boc₂O | Protecting agent | 1.2–1.5 equivalents |

| Sodium acetate | Base catalyst | 2.0 equivalents |

| Solvent | Medium | THF, 50°C, 8 hours |

Q. How does the Boc group enhance the stability and reactivity of indazole-5-carboxylic acid in downstream applications?

- The Boc group protects the indazole nitrogen from undesired nucleophilic attack or oxidation during multi-step syntheses. It also improves solubility in organic solvents (e.g., DCM or ethyl acetate), facilitating purification. The group is selectively removable under acidic conditions (e.g., TFA or HCl/dioxane), enabling controlled deprotection .

Q. What analytical techniques are most reliable for characterizing this compound?

- 1H/13C NMR : Key peaks include the Boc tert-butyl group (δ ~1.4 ppm for CH₃) and the indazole aromatic protons (δ 7.5–8.5 ppm). Carboxylic acid protons may appear as a broad peak (~12–13 ppm) but are often absent due to exchange.

- FTIR : Confirm the presence of carbonyl groups (Boc C=O at ~1680–1720 cm⁻¹, carboxylic acid C=O at ~1700–1750 cm⁻¹).

- HPLC-MS : Used to verify purity (>95%) and molecular weight (MW = 278.29 g/mol) .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data caused by tautomerism in the indazole core?

- Indazole derivatives exhibit tautomerism between 1H- and 2H- forms, leading to split peaks or unexpected coupling. To mitigate this:

- Use deuterated DMSO or DMF to stabilize the preferred tautomer.

- Perform 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations unambiguously.

- Compare experimental data with computational predictions (DFT calculations for chemical shifts) .

Q. What strategies optimize regioselective functionalization of the indazole ring without Boc deprotection?

- Electrophilic Substitution : The 3-position of indazole is more reactive toward electrophiles. Use mild conditions (e.g., HNO₃/AcOH for nitration) to avoid Boc cleavage.

- Cross-Coupling : Suzuki-Miyaura coupling at the 4- or 6-position can be achieved with Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Ensure anhydrous conditions to prevent acid-induced deprotection .

Q. How does the carboxylic acid group influence the compound’s stability under varying pH conditions?

- The carboxylic acid moiety can undergo decarboxylation under strong basic (pH >10) or high-temperature conditions. Stability studies (TGA/DSC) show decomposition onset at ~180°C. For aqueous reactions, maintain pH 4–7 to prevent degradation. Solubility in aqueous buffers can be improved via sodium or potassium salt formation .

Q. What computational methods predict the reactivity of Boc-protected indazole derivatives in medicinal chemistry applications?

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to guide functionalization strategies.

- pKa Prediction : Tools like MarvinSketch estimate the carboxylic acid’s pKa (~2.5–3.5), informing solubility and ionization in physiological conditions .

Methodological Notes

- Safety : The compound may cause skin/eye irritation (H315, H319). Use PPE and work in a fume hood. Store under inert gas (N₂/Ar) to prevent moisture absorption .

- Contradictory Data : Discrepancies in melting points or spectral data may arise from polymorphic forms or residual solvents. Always report crystallization solvents and drying methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.